4-(2-Pentyloxyallyl)morpholine
Description
4-(2-Pentyloxyallyl)morpholine is a morpholine derivative characterized by a pentyloxyallyl substituent attached to the nitrogen atom of the morpholine ring. Below, we compare its hypothesized properties and applications with structurally similar morpholine derivatives documented in the literature.
Properties
CAS No. |
64039-14-1 |
|---|---|
Molecular Formula |
C12H23NO2 |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
4-(2-pentoxyprop-2-enyl)morpholine |
InChI |
InChI=1S/C12H23NO2/c1-3-4-5-8-15-12(2)11-13-6-9-14-10-7-13/h2-11H2,1H3 |
InChI Key |
XQCLEJKRQIAVJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=C)CN1CCOCC1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(2-Pentyloxyallyl)morpholine can be achieved through several synthetic routes. One common method involves the reaction of morpholine with 2-pentyloxyallyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through distillation or recrystallization.
Industrial production methods for morpholine derivatives often involve large-scale reactions using continuous flow reactors. These methods ensure high yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
4-(2-Pentyloxyallyl)morpholine undergoes various chemical reactions typical of secondary amines. Some of the common reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced morpholine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives.
Acylation: Acylation reactions with acyl chlorides or anhydrides can introduce acyl groups into the morpholine ring.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(2-Pentyloxyallyl)morpholine has several scientific research applications across different fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It can be used in the development of new therapeutic agents.
Medicine: Morpholine derivatives are explored for their potential use in treating various medical conditions, including cancer and infectious diseases. The compound’s ability to interact with biological targets makes it a valuable candidate for drug development.
Industry: In industrial applications, 4-(2-Pentyloxyallyl)morpholine is used as a corrosion inhibitor, solvent, and emulsifier. Its chemical stability and compatibility with other substances make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(2-Pentyloxyallyl)morpholine involves its interaction with specific molecular targets and pathways. As a secondary amine, it can form hydrogen bonds and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
In the context of antimicrobial activity, the compound may disrupt the cell membrane integrity of microorganisms, leading to cell lysis and death. In cancer research, it may inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival.
Comparison with Similar Compounds
Key Observations :
- The pentyloxyallyl group may improve membrane permeability compared to polar sulfonyl or thiazole substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
